molecular formula C7H9N3O4S B13075836 Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate

Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B13075836
M. Wt: 231.23 g/mol
InChI Key: XUFQXLGYWAUCFI-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a carboxylate ester group attached to a pyrimidine ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate: Similar structure but with a methyl group instead of an amino group.

    5-Amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid: Similar structure but without the ester group.

Uniqueness

Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is unique due to the presence of both an amino group and a methylsulfonyl group on the pyrimidine ring, which allows it to participate in a wider range of chemical reactions and enhances its potential for various applications.

Properties

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

IUPAC Name

methyl 5-amino-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C7H9N3O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,8H2,1-2H3

InChI Key

XUFQXLGYWAUCFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC=C1N)S(=O)(=O)C

Origin of Product

United States

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